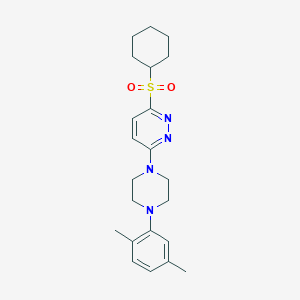
3-(Cyclohexylsulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with cyclohexanesulfonyl and piperazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazinyl Group: The piperazinyl group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated pyridazine intermediate.
Cyclohexanesulfonylation: The final step involves the sulfonylation of the pyridazine ring with cyclohexanesulfonyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the conditions and reagents used.
Substitution: The aromatic rings and the piperazinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products
The major products of these reactions depend on the specific conditions but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and other biochemical pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 3-(cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine: Features a pyrazine ring, offering different electronic properties.
Uniqueness
The uniqueness of 3-(cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H30N4O2S |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
3-cyclohexylsulfonyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C22H30N4O2S/c1-17-8-9-18(2)20(16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Clave InChI |
ICNNESLELHDXTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11267096.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B11267102.png)
![N-(2,5-difluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267106.png)
![ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11267119.png)
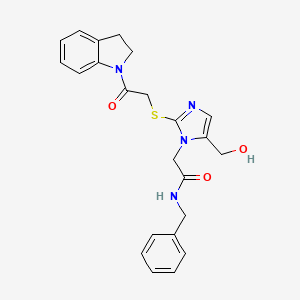
![N-(2,5-Dimethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11267128.png)
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B11267146.png)
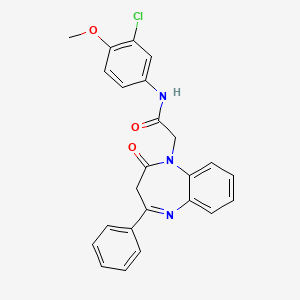
![Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11267167.png)
![6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11267172.png)
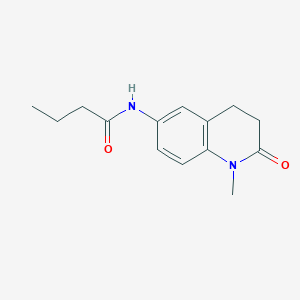
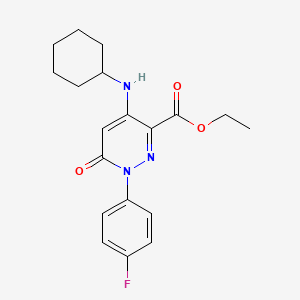
![N-(3-Bromophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267187.png)
![1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B11267194.png)
